Cas no 1500416-45-4 (3-isobutyl-3-methyl-azetidine)
3-isobutyl-3-methyl-azetidine Chemical and Physical Properties
Names and Identifiers
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- Azetidine, 3-methyl-3-(2-methylpropyl)-
- 3-isobutyl-3-methyl-azetidine
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- Inchi: 1S/C8H17N/c1-7(2)4-8(3)5-9-6-8/h7,9H,4-6H2,1-3H3
- InChI Key: LHTCSWDDYIZRIV-UHFFFAOYSA-N
- SMILES: N1CC(C)(CC(C)C)C1
3-isobutyl-3-methyl-azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2206-100MG |
3-isobutyl-3-methyl-azetidine |
1500416-45-4 | 95% | 100MG |
¥ 1,075.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2206-250MG |
3-isobutyl-3-methyl-azetidine |
1500416-45-4 | 95% | 250MG |
¥ 1,716.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2206-500MG |
3-isobutyl-3-methyl-azetidine |
1500416-45-4 | 95% | 500MG |
¥ 2,864.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2206-1G |
3-isobutyl-3-methyl-azetidine |
1500416-45-4 | 95% | 1g |
¥ 4,290.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2206-5G |
3-isobutyl-3-methyl-azetidine |
1500416-45-4 | 95% | 5g |
¥ 12,870.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2206-10G |
3-isobutyl-3-methyl-azetidine |
1500416-45-4 | 95% | 10g |
¥ 21,450.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2206-100mg |
3-isobutyl-3-methyl-azetidine |
1500416-45-4 | 95% | 100mg |
¥1076.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2206-250mg |
3-isobutyl-3-methyl-azetidine |
1500416-45-4 | 95% | 250mg |
¥1716.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2206-500mg |
3-isobutyl-3-methyl-azetidine |
1500416-45-4 | 95% | 500mg |
¥2864.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2206-1g |
3-isobutyl-3-methyl-azetidine |
1500416-45-4 | 95% | 1g |
¥4290.0 | 2024-04-24 |
3-isobutyl-3-methyl-azetidine Suppliers
3-isobutyl-3-methyl-azetidine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 3-isobutyl-3-methyl-azetidine
Introduction to 3-isobutyl-3-methyl-azetidine (CAS No. 1500416-45-4)
3-isobutyl-3-methyl-azetidine, identified by its Chemical Abstracts Service (CAS) number 1500416-45-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the azetidine class, a subclass of nitrogen-containing heterocycles, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural motif of 3-isobutyl-3-methyl-azetidine features a five-membered ring containing two carbon atoms and one nitrogen atom, with substituents that contribute to its unique chemical properties and reactivity.
The synthesis of 3-isobutyl-3-methyl-azetidine involves multi-step organic transformations, often starting from readily available precursors such as butyraldehyde and acetone. The process typically employs condensation reactions followed by cyclization, with careful control of reaction conditions to ensure high yield and purity. The introduction of the isobutyl and methyl groups at the 3-position of the azetidine ring enhances the compound's steric hindrance and electronic distribution, making it a valuable scaffold for further derivatization and functionalization.
In recent years, 3-isobutyl-3-methyl-azetidine has been explored as a key intermediate in the development of novel therapeutic agents. Its nitrogen-containing core is particularly attractive for medicinal chemists due to its ability to interact with biological targets such as enzymes and receptors. One of the most promising areas of research involves the use of 3-isobutyl-3-methyl-azetidine in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The compound's structural flexibility allows for modifications that can fine-tune its binding affinity and selectivity against specific kinases.
Recent studies have highlighted the potential of 3-isobutyl-3-methyl-azetidine in addressing drug-resistant pathogens. Researchers have demonstrated its efficacy in inhibiting bacterial enzymes by incorporating it into designed peptidomimetics. These peptidomimetics leverage the azetidine ring to mimic natural amino acid sequences, thereby disrupting essential bacterial processes such as cell wall synthesis and DNA replication. The incorporation of bulky substituents like isobutyl and methyl groups further enhances the compounds' ability to penetrate bacterial membranes, improving their antimicrobial activity.
The pharmacokinetic profile of 3-isobutyl-3-methyl-azetidine is another area of active investigation. Understanding how this compound is metabolized and eliminated in vivo is crucial for optimizing its therapeutic potential. Advanced computational modeling techniques have been employed to predict metabolic pathways, helping researchers design derivatives with improved bioavailability and reduced toxicity. These efforts align with broader trends in drug discovery, where computational tools are increasingly integrated into the development pipeline to accelerate the identification of lead compounds.
Furthermore, 3-isobutyl-3-methyl-azetidine has shown promise in the field of materials science, particularly as a precursor for polymerizable monomers. Its ability to undergo ring-opening polymerization makes it a candidate for creating novel polymers with tailored properties. These polymers could find applications in coatings, adhesives, and even biodegradable materials, showcasing the versatility beyond pharmaceuticals.
The regulatory landscape for 3-isobutyl-3-methyl-azetidine also warrants attention. As a chemical intermediate used in research and development, it must comply with various safety and environmental regulations. Manufacturers must ensure that production processes minimize waste generation and adhere to guidelines for handling hazardous substances. This underscores the importance of sustainable chemistry practices in modern drug development.
In conclusion, 3-isobutyl-3-methyl-azetidine (CAS No. 1500416-45-4) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for medicinal chemists seeking to develop new drugs, while its potential in materials science adds another dimension to its utility. As research continues to uncover new applications for this compound, it will undoubtedly remain a cornerstone of innovation in both academic and industrial settings.
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